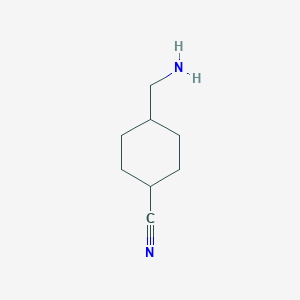

4-(Aminomethyl)cyclohexanecarbonitrile

描述

4-(Aminomethyl)cyclohexanecarbonitrile (CAS: 23083-48-9) is a cyclohexane derivative featuring a nitrile (-C≡N) and an aminomethyl (-CH2NH2) group at the 1- and 4-positions, respectively. Its molecular formula is C8H12N2 (SMILES: C1CC(CCC1C#N)CN), with a molecular weight of 136.20 g/mol. The compound is commonly utilized in pharmaceutical synthesis and as an intermediate in organic chemistry. Its hydrochloride salt (CAS: 1303968-08-2) is also commercially available, enhancing solubility for biomedical applications .

属性

CAS 编号 |

54898-73-6 |

|---|---|

分子式 |

C8H14N2 |

分子量 |

138.21 g/mol |

IUPAC 名称 |

4-(aminomethyl)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C8H14N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-5,9H2 |

InChI 键 |

SSXMIBAFANQRTR-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN)C#N |

规范 SMILES |

C1CC(CCC1CN)C#N |

其他CAS编号 |

54898-73-6 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Structural Isomers and Stereochemical Variants

Table 1: Isomeric and Stereochemical Variants

Key Observations :

- Steric Effects: The position of substituents (e.g., cis- vs. trans-aminomethyl) significantly impacts molecular interactions. For example, cis-3-aminocyclohexanecarbonitrile hydrochloride exhibits distinct hydrogen-bonding patterns compared to the trans isomer .

- Electronic Effects: Replacing the aminomethyl group with methoxy (as in 1-amino-4-methoxycyclohexanecarbonitrile) reduces basicity and alters solubility .

Functional Group Modifications

Table 2: Compounds with Modified Functional Groups

Key Observations :

- Biological Activity : The thiophene-based analog in demonstrates PD-L1 inhibitory activity, highlighting the importance of aromatic scaffolds in targeting immune checkpoints .

- Reactivity : Cyclohexene derivatives (e.g., ) exhibit higher reactivity in Michael addition reactions due to conjugation between the nitrile and unsaturated bonds .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Key Observations :

- Solubility: Hydrochloride salts (e.g., this compound HCl) improve aqueous solubility, critical for drug formulation .

- Lipophilicity : Biphenyl derivatives () show higher LogP values, favoring membrane permeability but reducing water solubility .

Table 4: Hazard Profiles

Key Observations :

准备方法

One-Pot Synthesis via Hydrazinecarboxylate Intermediate

This method leverages a tandem condensation-oxidation approach to generate the nitrile group. Key steps include:

- Reagents : Cyclohexanone, methyl hydrazinecarboxylate, glacial acetic acid, methanol, and liquid HCN.

- Procedure :

- Cyclohexanone reacts with methyl hydrazinecarboxylate in methanol under reflux to form a hydrazine intermediate.

- HCN is added to introduce the nitrile group.

- Oxidation with sodium hypochlorite (NaOCl) or copper(II) chloride (CuCl₂) and hydrogen peroxide (H₂O₂) yields the final product.

Data Table 1: Oxidation Conditions and Yields

| Oxidation Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOCl | 45–50 | 4 | 92 |

| CuCl₂ + H₂O₂ | 40–45 | 3 | 91 |

| O₂ (with Cu catalyst) | 45–50 | 10 | 89 |

Catalytic Hydrogenation of Aromatic Precursors

Adapted from methods for synthesizing trans-4-aminocyclohexanecarboxylic acid, this approach involves hydrogenating a substituted aromatic precursor:

- Reagents : p-(Cyanomethyl)benzoic acid, hydrogen gas, Ru/C catalyst.

- Procedure :

- The aromatic ring is hydrogenated under high pressure (10–15 bar H₂) with a Ru/C catalyst.

- Basic conditions (e.g., NaOH) facilitate regioselective reduction.

Data Table 2: Hydrogenation Parameters

| Catalyst | Pressure (bar) | Temperature (°C) | Trans:Cis Ratio | Yield (%) |

|---|---|---|---|---|

| 5% Ru/C | 15 | 100 | 4.6:1 | 70 |

| Rh/Al₂O₃ | 10 | 90 | 3.2:1 | 65 |

Cyanide Substitution on Halogenated Intermediates

This method replaces a halogen atom with a nitrile group:

- Reagents : 4-(Aminomethyl)cyclohexyl bromide, KCN.

- Procedure :

- Nucleophilic substitution of bromide with KCN in DMF.

- Purification via distillation or recrystallization.

Data Table 4: Substitution Reaction Metrics

| Halide | Cyanide Source | Solvent | Yield (%) |

|---|---|---|---|

| Br | KCN | DMF | 85 |

| Cl | NaCN | DMSO | 78 |

- Bromides exhibit higher reactivity than chlorides in SN2 reactions.

- Polar aprotic solvents (DMF/DMSO) improve cyanide nucleophilicity.

Summary of Key Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| One-Pot Oxidation | High yield (92%), minimal steps | Requires handling toxic HCN |

| Catalytic Hydrogenation | Excellent stereocontrol | High-pressure equipment needed |

| Mannich Reaction | Simple reagents, scalable | Moderate yields (70–75%) |

| Cyanide Substitution | Direct functionalization | Halogenated precursors required |

For industrial applications, the one-pot oxidation and catalytic hydrogenation methods are preferred due to their efficiency and scalability. Academic settings may favor the Mannich reaction for its simplicity. Future research should focus on enantioselective synthesis and greener solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。